Vanillyl alcohol

Catalog No.
S599580
CAS No.
498-00-0
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillyl alcohol

CAS Number

498-00-0

Product Name

Vanillyl alcohol

IUPAC Name

4-(hydroxymethyl)-2-methoxyphenol

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3

InChI Key

ZENOXNGFMSCLLL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CO)O

Solubility

2 mg/mL at 20 °C
soluble in hot water, organic solvents, oils
soluble (in ethanol)

Synonyms

vanillyl alcohol

Canonical SMILES

COC1=C(C=CC(=C1)CO)O

Antibacterial Properties

Studies suggest vanillyl alcohol exhibits strong antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. This makes it a potential candidate for the development of novel antimicrobial agents []. Researchers are exploring its use in food preservation and as a natural alternative to synthetic antibiotics [].

Antioxidant Activity

Vanillyl alcohol demonstrates antioxidant properties, potentially protecting cells from damage caused by free radicals []. This characteristic is being investigated for its role in preventing various diseases associated with oxidative stress, such as cancer and neurodegenerative disorders [].

Sustainable Production

The current method of extracting vanillyl alcohol from vanilla beans is inefficient and unsustainable. Therefore, researchers are exploring biosynthesis techniques using genetically modified bacteria like Escherichia coli []. This approach could provide a more eco-friendly and cost-effective method for large-scale production of vanillyl alcohol, opening doors for its wider application in various industries [].

Vanillyl alcohol, scientifically known as 4-(hydroxymethyl)-2-methoxyphenol, is an aromatic compound derived from vanillin. It is characterized by a hydroxymethyl group and a methoxy group attached to a phenolic ring, giving it the chemical formula C8H10O3C_8H_{10}O_3 and a molecular weight of approximately 154.16 g/mol. This compound is primarily used as a flavoring agent in food and beverages, contributing to the characteristic vanilla flavor. Additionally, it serves as an intermediate in the synthesis of various aromatic compounds and fragrances .

The mechanism of action of vanillyl alcohol is not fully understood. However, studies suggest it may interact with transient receptor potential (TRP) channels, particularly TRPV1, which are involved in pain perception and temperature regulation. This interaction might contribute to its potential role in smoking cessation by reducing the rewarding effects of nicotine []. Further research is needed to elucidate the exact mechanisms.

Vanillyl alcohol can undergo several chemical transformations:

  • Oxidation: Vanillyl alcohol can be oxidized to vanillin using various catalysts. For instance, aerobic oxidation has been successfully achieved using copper complexes under mild conditions, yielding high selectivity for vanillin production .
  • Reduction: Conversely, vanillin can be reduced to vanillyl alcohol using sodium borohydride, a mild reducing agent. This reaction highlights the interconvertibility of these two compounds and is often employed in synthetic organic chemistry .

Vanillyl alcohol exhibits several biological activities:

  • Antioxidant Properties: Studies have indicated that vanillyl alcohol possesses antioxidant capabilities, which may contribute to its potential health benefits .
  • Therapeutic Potential: Investigations into its pharmacological effects suggest that vanillyl alcohol may have applications in treating conditions such as smoking addiction, although further research is necessary to fully establish its efficacy .

Several methods exist for synthesizing vanillyl alcohol:

  • Reduction of Vanillin: The most common method involves the reduction of vanillin using sodium borohydride in an ethanol solvent. This process is straightforward and yields high purity levels of vanillyl alcohol .
  • Biocatalytic Methods: Enzymatic approaches utilizing laccase have been explored for the conversion of lignin-derived phenolic compounds into vanillyl alcohol. This method emphasizes sustainability and the valorization of biomass .
  • Sonochemical Methods: Recent advancements include sonochemical oxidation processes that utilize ultrasonic waves to facilitate the conversion of vanillyl alcohol to vanillin under mild conditions, showcasing an innovative approach to organic synthesis .

Vanillyl alcohol finds numerous applications across various industries:

  • Food Industry: It is widely used as a flavoring agent in food products, enhancing the sensory profile of various dishes and confections.
  • Fragrance Industry: Due to its pleasant aroma, vanillyl alcohol is incorporated into perfumes and cosmetics.
  • Pharmaceuticals: Its potential therapeutic properties are being investigated for use in developing new medications .

Vanillyl alcohol shares structural similarities with several other compounds, particularly those within the methoxyphenol class. Below are some comparable compounds along with their unique characteristics:

Compound NameChemical StructureUnique Features
Vanillin4-hydroxy-3-methoxybenzaldehydePrecursor to vanillyl alcohol; widely used flavoring agent
Eugenol4-allyl-2-methoxyphenolFound in clove oil; possesses analgesic properties
Guaiacol2-methoxyphenolUsed as a flavoring agent; has antiseptic properties
AnisoleMethoxybenzeneCommonly used as a solvent; exhibits distinct aroma

Vanillyl alcohol's uniqueness lies in its specific hydroxymethyl substitution on the aromatic ring, which distinguishes it from other methoxyphenols and contributes to its distinct flavor profile and potential biological activities.

Physical Description

Off-white powder; [Alfa Aesar MSDS]
Solid
white or colourless crystals with a mild, sweet, balsamic, vanilla-like odou

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

154.062994177 g/mol

Monoisotopic Mass

154.062994177 g/mol

Boiling Point

312.00 to 313.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Melting Point

114 - 115 °C

UNII

X7EA1JUA6M

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 46 of 135 companies with hazard statement code(s):;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

498-00-0

Wikipedia

Vanillyl alcohol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15
Ellerbrock et al. An eight-step synthesis of epicolactone reveals its biosynthetic origin. Nature Chemistry, doi: 10.1038/nchem.2336, published online 7 September 2015 http://www.nature.com/nchem

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